Calcium;3-methyl-2-oxopentanoate;hydrate
CAS No.:
Cat. No.: VC13344313
Molecular Formula: C12H20CaO7
Molecular Weight: 316.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20CaO7 |
|---|---|
| Molecular Weight | 316.36 g/mol |
| IUPAC Name | calcium;3-methyl-2-oxopentanoate;hydrate |
| Standard InChI | InChI=1S/2C6H10O3.Ca.H2O/c2*1-3-4(2)5(7)6(8)9;;/h2*4H,3H2,1-2H3,(H,8,9);;1H2/q;;+2;/p-2 |
| Standard InChI Key | KKAKCARVZYYCEV-UHFFFAOYSA-L |
| SMILES | CCC(C)C(=O)C(=O)[O-].CCC(C)C(=O)C(=O)[O-].O.[Ca+2] |
| Canonical SMILES | CCC(C)C(=O)C(=O)[O-].CCC(C)C(=O)C(=O)[O-].O.[Ca+2] |
Introduction
Chemical Structure and Physicochemical Properties
Calcium;3-methyl-2-oxopentanoate;hydrate consists of a calcium ion coordinated with two 3-methyl-2-oxopentanoate anions and one water molecule. The compound’s structure is stabilized by ionic interactions between the calcium cation and the carboxylate groups of the organic anions, while the hydrate component enhances its solubility in polar solvents. Key physicochemical properties include:
The compound’s exact mass (316.36 g/mol) and polar surface area (86.74 Ų) further underscore its suitability for applications requiring precise molecular interactions . Its ability to chelate metal ions like magnesium and chloride enhances its utility in biochemical and industrial contexts.
Synthesis and Industrial Production
The synthesis of Calcium;3-methyl-2-oxopentanoate;hydrate involves a multi-step reaction optimized for high yield and minimal environmental impact. A common method includes the following steps:
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Reaction of Diethyl Oxalate: Diethyl oxalate is combined with sodium alkoxide in an alcoholic solution, followed by the addition of 2-methyl butyraldehyde. The mixture is stirred under controlled temperature to facilitate condensation.
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Acidification and Extraction: The intermediate product is acidified, leading to the formation of 3-methyl-2-oxopentanoic acid, which is then extracted using organic solvents.
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Salt Formation: The extracted acid is neutralized with calcium chloride, precipitating the calcium salt. Refinement using a water-organic solvent mixture yields the hydrate form.
Industrial-scale production employs continuous-flow reactors to enhance efficiency, achieving purities exceeding 95%. This method is favored for its scalability and reduced waste generation, aligning with green chemistry principles.
Applications in Pharmaceutical and Industrial Contexts
Pharmaceutical Applications
Calcium;3-methyl-2-oxopentanoate;hydrate is integral to drug formulation and metabolic research. Its primary roles include:
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Bioavailability Enhancement: By improving the solubility of poorly absorbable drugs, it increases their therapeutic efficacy.
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Dialysis Solutions: The compound’s chelating properties stabilize pH in peritoneal dialysis solutions, reducing complications such as metabolic acidosis.
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Metabolic Disorder Management: It serves as a biomarker in conditions like maple syrup urine disease (MSUD), where abnormal branched-chain amino acid metabolism leads to toxic metabolite accumulation.
Industrial and Agricultural Applications
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Metal Ion Stabilization: In industrial settings, the compound controls metal-catalyzed reactions by sequestering ions like iron and copper, preventing unwanted oxidation.
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Fertilizer Additives: As a calcium supplement in fertilizers, it improves nutrient uptake in crops, enhancing yield and stress resistance.
Research Findings and Mechanistic Insights
Chelation and Ion Regulation
Studies highlight the compound’s ability to bind divalent cations, a property critical for its role in dialysis solutions. By forming stable complexes with magnesium and histidine, it mitigates ion imbalances in patients with renal dysfunction. This chelation also underlies its utility in stabilizing enzymatic reactions in vitro, where uncontrolled metal ion activity could skew results.
Metabolic Pathways
In metabolic research, Calcium;3-methyl-2-oxopentanoate;hydrate is a substrate in the catabolism of branched-chain amino acids (BCAAs). It participates in the branched-chain α-keto acid dehydrogenase complex, facilitating the conversion of α-keto acids into acyl-CoA derivatives for energy production via the tricarboxylic acid (TCA) cycle. Dysregulation of this pathway, as seen in MSUD, results in neurotoxic metabolite accumulation, making the compound a valuable diagnostic tool.
Clinical Case Studies
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Kidney Stone Management: Acidic solutions prepared with this compound dissolve calcium oxalate deposits, offering a non-invasive treatment option.
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Mitochondrial Function: Supplementation in cell models improved ATP production in mitochondria with impaired BCAA metabolism, suggesting therapeutic potential for metabolic disorders.
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